molecular formula C12H7NO2 B145957 1,8-Naphthalimide CAS No. 81-83-4

1,8-Naphthalimide

Cat. No. B145957
CAS RN: 81-83-4
M. Wt: 197.19 g/mol
InChI Key: XJHABGPPCLHLLV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US06372910B1

Procedure details

1,8-naphthalic anhydride (50.00 g, 0.252 mol, 1.0 eq), 32.8 ml of 29% aqueous ammonia (29.52% g, or 8.56 g dry, 0.504 mol, 2.0 eq) and water (115 g) were mixed to form a yellow slurry. The yellow slurry was heated with stirring to 70° C. then held at that temperature for 90 minutes for a total heating time of about 2 hours. After the heating period, the mixture was cooled to room temperature and filtered. The product was then washed with 500 to 600 ml of water until the pH of the wash water was neutral (pH 7). The product (i.e. 1,8-naphthalimide) was isolated as a wet filtercake (59.67 g, dry content=82.28%, representing 49.10 g of dry 1,8-naphthalimide, 99% yield), which was suitable for converting to 3, 4, 9, 10-perylenetetracarboxylic diimide. The purity of 1,8-naphthalimide was above 99% as determined by Gas Chromatography with a melting point of about 301-303° C.
Quantity
50 g
Type
reactant
Reaction Step One
Quantity
32.8 mL
Type
reactant
Reaction Step One
Name
Quantity
115 g
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH:1]1[CH:2]=[C:3]2[C:8]3=[C:9]([C:11](O[C:14](=[O:15])[C:7]3=[CH:6][CH:5]=[CH:4]2)=[O:12])[CH:10]=1.[NH3:16]>O>[CH:1]1[CH:2]=[C:3]2[C:8]3=[C:9]([C:11]([NH:16][C:14](=[O:15])[C:7]3=[CH:6][CH:5]=[CH:4]2)=[O:12])[CH:10]=1

Inputs

Step One
Name
Quantity
50 g
Type
reactant
Smiles
C=1C=C2C=CC=C3C2=C(C1)C(=O)OC3=O
Name
Quantity
32.8 mL
Type
reactant
Smiles
N
Name
Quantity
115 g
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
70 °C
Stirring
Type
CUSTOM
Details
with stirring to 70° C.
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
to form a yellow slurry
TEMPERATURE
Type
TEMPERATURE
Details
The yellow slurry was heated
TEMPERATURE
Type
TEMPERATURE
Details
After the heating period, the mixture was cooled to room temperature
FILTRATION
Type
FILTRATION
Details
filtered
WASH
Type
WASH
Details
The product was then washed with 500 to 600 ml of water until the pH of the wash water

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
C=1C=C2C=CC=C3C2=C(C1)C(=O)NC3=O
Measurements
Type Value Analysis
AMOUNT: MASS 49.1 g
YIELD: CALCULATEDPERCENTYIELD 98.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.